

Physicochemical Properties of 1-(3-Pyridylmethyl)piperazine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-(Pyridin-3-ylmethyl)piperazine

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Abstract

1-(3-Pyridylmethyl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural relation to numerous biologically active molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a comparative analysis with its isomers and the parent compound, N-benzylpiperazine. Detailed experimental protocols for the determination of key parameters such as pKa, logP, aqueous solubility, and melting point are presented to aid in laboratory investigations. Furthermore, a general synthesis workflow for pyridylmethylpiperazine derivatives is outlined and visualized.

Introduction

The piperazine moiety is a prevalent scaffold in a vast array of pharmaceuticals, contributing to their desired pharmacokinetic and pharmacodynamic profiles. The introduction of a pyridylmethyl substituent onto the piperazine ring, as in 1-(3-Pyridylmethyl)piperazine, modulates these properties, influencing factors such as receptor binding, solubility, and metabolic stability. A thorough understanding of the physicochemical characteristics of this compound is therefore crucial for its effective utilization in drug design and development. This

guide aims to provide a detailed technical resource for researchers, summarizing essential data and experimental methodologies.

Physicochemical Properties

Quantitative data for 1-(3-Pyridylmethyl)piperazine is not readily available in comprehensive public databases. Therefore, a comparative summary with its 2- and 4-pyridyl isomers and the analogous N-benzylpiperazine is provided below. These values offer a predictive insight into the expected properties of the target compound.

Table 1: Physicochemical Properties of 1-(3-Pyridylmethyl)piperazine and Related Compounds

Property	1-(3-Pyridylmethyl)piperazine (Predicted/Inferred)	1-(2-Pyridylmethyl)piperazine	1-(4-Pyridylmethyl)piperazine	N-Benzylpiperazine
Molecular Formula	C ₁₀ H ₁₅ N ₃	C ₁₀ H ₁₅ N ₃	C ₁₀ H ₁₅ N ₃	C ₁₁ H ₁₆ N ₂
Molecular Weight (g/mol)	177.25	177.25	177.25	176.26
pKa (basic)	~8-9 and ~4-5	Not available	Not available	Not available
logP	~1.0 - 1.5	Not available	Not available	1.3[1]
Aqueous Solubility	Moderately soluble	Soluble in Chloroform, Methanol (Slightly)[2]	Soluble in water[3]	Insoluble in water[4]
Melting Point (°C)	Not available	85 - 87 (as liquid)	137 - 141	Not available (liquid at room temp.)
Boiling Point (°C)	Not available	120-122 @ 2 mmHg[5]	68 @ 0.15 mmHg[2]	Not available
Appearance	Likely a colorless to yellow liquid or low melting solid	Clear, colorless liquid[6]	Colorless to yellow liquid[7]	Slightly yellowish-green liquid[8]

Note: The properties for 1-(3-Pyridylmethyl)piperazine are estimations based on the data of its isomers and related compounds. Experimental verification is recommended.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 1-(3-Pyridylmethyl)piperazine are provided below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of 1-(3-Pyridylmethyl)piperazine, which possesses two basic nitrogen atoms, can be determined using potentiometric titration.^{[9][10][11]}

Methodology:

- Preparation of Solutions:
 - Prepare a standard solution of the sample (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.^[9]
 - Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).^[9]
 - Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.^[9]
- Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).^[9]
- Titration Procedure:
 - Place a known volume of the sample solution into a thermostatted titration vessel and add the background electrolyte.
 - If determining the pKa of the conjugate acids, first acidify the solution to a low pH (e.g., pH 2) with the standard HCl solution.
 - Titrate the solution with the standard NaOH solution, adding small, precise increments of the titrant.
 - Record the pH value after each addition, ensuring the reading has stabilized.
 - Continue the titration until the pH has passed the expected equivalence points and reached a high pH (e.g., pH 12).^[12]
- Data Analysis:

- Plot the pH values against the volume of titrant added to generate a titration curve.
- The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve.
- Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the buffer regions of the titration curve.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic solvent, typically n-octanol and water.^{[13][14][15][16]}

Methodology:

- Phase Saturation:
 - Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol by vigorous mixing, followed by separation of the phases.
 - Saturate n-octanol with the phosphate buffer in the same manner.
- Partitioning:
 - Accurately weigh a small amount of 1-(3-Pyridylmethyl)piperazine and dissolve it in the pre-saturated n-octanol or buffer.
 - Add a known volume of the pre-saturated second phase to create a biphasic system with a defined volume ratio.
 - Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to allow for complete partitioning equilibrium to be reached.^[17]
- Phase Separation:
 - Centrifuge the mixture to ensure complete separation of the two phases.

- Quantification:
 - Carefully withdraw an aliquot from each phase.
 - Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
 - $\log P$ is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility by Shake-Flask Method

Aqueous solubility is a critical parameter influencing drug absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Methodology:

- Equilibration:
 - Add an excess amount of solid 1-(3-Pyridylmethyl)piperazine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
 - Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[\[21\]](#)
- Phase Separation:
 - Allow the suspension to settle.
 - Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.

- Quantification:
 - Withdraw a clear aliquot of the saturated solution.
 - Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
- Result:
 - The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of Melting Point by Capillary Method

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Methodology:

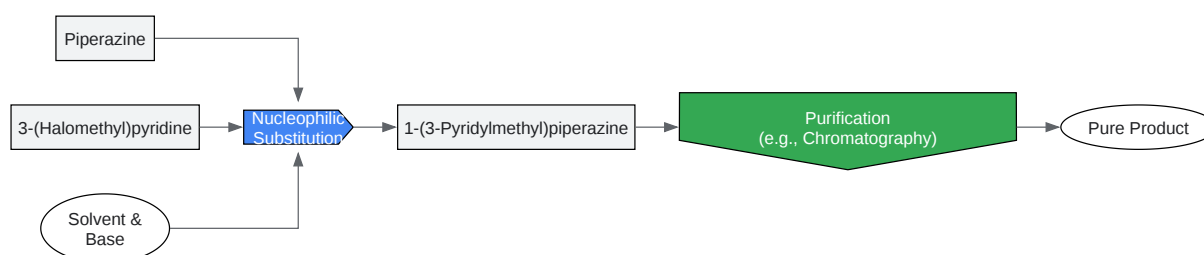
- Sample Preparation:
 - Ensure the sample of 1-(3-Pyridylmethyl)piperazine is dry and in a fine powder form.
 - Pack a small amount of the powder into a capillary melting point tube to a height of 2-3 mm.[\[22\]](#)[\[25\]](#)
- Apparatus Setup:
 - Place the capillary tube into a melting point apparatus.
- Measurement:
 - Heat the sample rapidly to get an approximate melting point.
 - Allow the apparatus to cool.
 - In a second determination, heat the sample slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[\[22\]](#)

- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Synthesis and Biological Context

Pyridylmethylpiperazine derivatives are commonly synthesized through nucleophilic substitution reactions. A general workflow involves the reaction of a piperazine derivative with a pyridylmethyl halide. These compounds are of interest in drug discovery for their potential biological activities, including antimicrobial and antifungal properties.[26][27][28] Some piperazine derivatives have been investigated as urease inhibitors and for their effects on the central nervous system.[8][29][30][31]

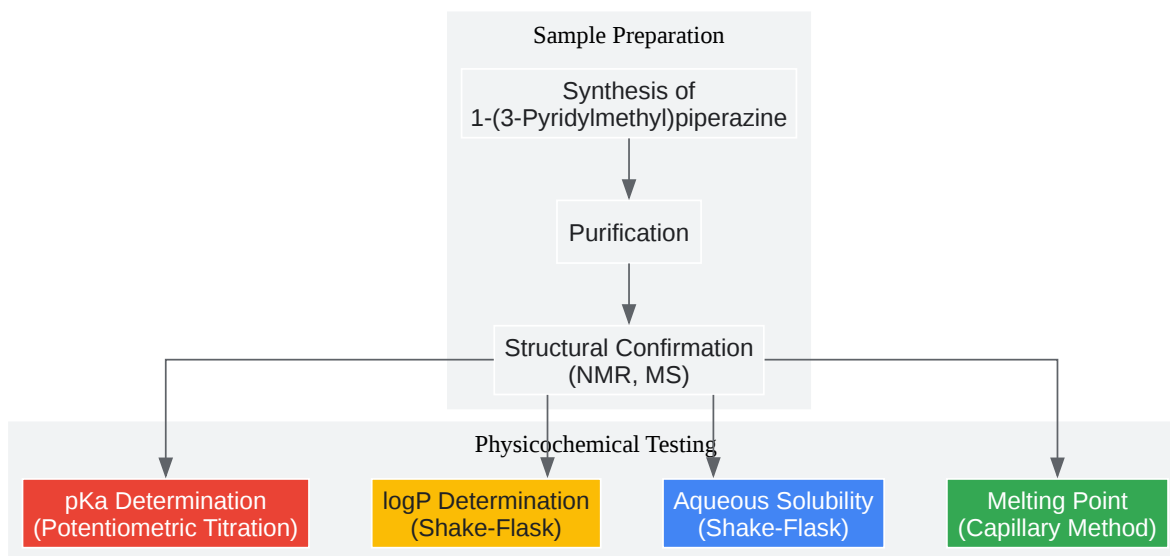
General Synthesis Workflow



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Caption: General synthesis of 1-(3-Pyridylmethyl)piperazine.

Experimental Workflow for Physicochemical Characterization



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Caption: Workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 1-(3-Pyridylmethyl)piperazine, offering valuable comparative data and comprehensive experimental protocols for its characterization. The presented information and methodologies are intended to support researchers and scientists in the fields of drug discovery and development in their efforts to design and synthesize novel therapeutic agents based on the pyridylmethylpiperazine scaffold. The provided workflows offer a clear visual representation of the synthesis and characterization processes.

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